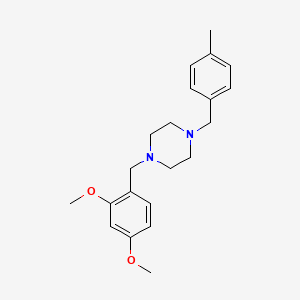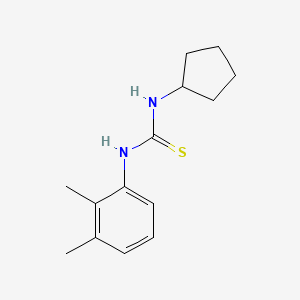![molecular formula C18H16FNO2 B5875782 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known as FPEIMC, is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer treatment, pain management, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde exerts its biological activities through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC.
Biochemical and Physiological Effects:
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration in cancer cells. It has also been shown to reduce inflammation, inhibit the release of inflammatory mediators, and reduce pain in animal models of inflammatory and neuropathic pain. In neurological disorders, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is its potent biological activity against various diseases. It has shown promising results in cancer treatment, pain management, and neurological disorders. However, one of the limitations of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. One of the future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another future direction is the investigation of the potential side effects of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and its safety profile in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and its potential therapeutic applications in various diseases.
Synthesemethoden
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the reaction of 2-methylindole with 4-fluorobenzyl bromide in the presence of a base to yield 2-(4-fluorophenoxy)-2-methylindole. The resulting compound is further reacted with paraformaldehyde in the presence of a base to yield 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has shown promising results in various scientific research applications. In cancer treatment, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has demonstrated potent anti-proliferative activity against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been shown to induce apoptosis, inhibit cell migration, and suppress tumor growth in animal models.
In pain management, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential as an analgesic agent. It has been shown to inhibit the release of inflammatory mediators and reduce pain in animal models of inflammatory and neuropathic pain.
In neurological disorders, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)10-11-22-15-8-6-14(19)7-9-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWFVWTSDPEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)




![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)
